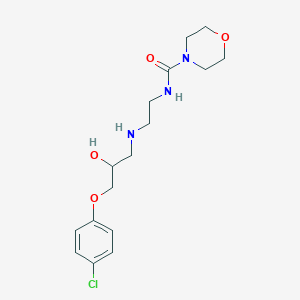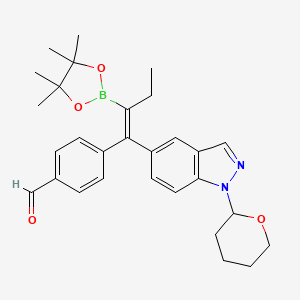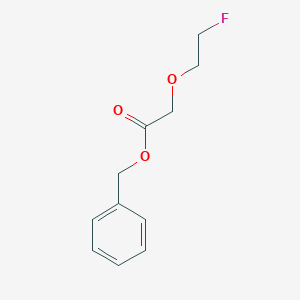
4-Hydroxy-2-methylbenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2-methylbenzohydrazide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzohydrazide, characterized by the presence of a hydroxyl group at the fourth position and a methyl group at the second position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methylbenzohydrazide typically involves the reaction of 4-Hydroxy-2-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:
4-Hydroxy-2-methylbenzoic acid+Hydrazine hydrate→this compound+Water
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-2-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The hydrazide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-Hydroxy-2-methylbenzaldehyde.
Reduction: Formation of 4-Hydroxy-2-methylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2-methylbenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-4-methylbenzohydrazide
- 4-Hydroxybenzohydrazide
- 2-Hydroxybenzohydrazide
Uniqueness
4-Hydroxy-2-methylbenzohydrazide is unique due to the specific positioning of the hydroxyl and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C8H10N2O2 |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
4-hydroxy-2-methylbenzohydrazide |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-6(11)2-3-7(5)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12) |
InChI-Schlüssel |
PJBYITKVAMVGBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)O)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


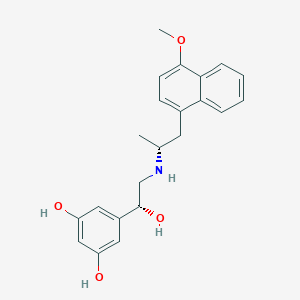
![(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B15220555.png)

![4-Bromo-7-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15220562.png)
![tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B15220564.png)
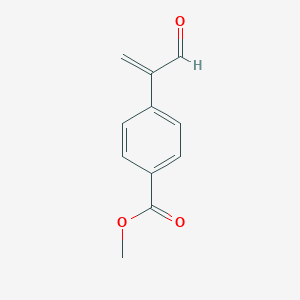
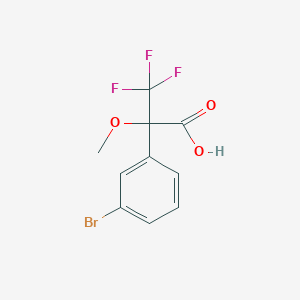
![3-Chloro-4-methyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B15220580.png)

![6-Bromopyrrolo[1,2-b]pyridazin-4-yl trifluoromethanesulfonate](/img/structure/B15220584.png)
![(2,3-Dihydrofuro[3,2-b]pyridin-6-yl)methanol](/img/structure/B15220589.png)
